molecular formula C23H22N4O3 B368387 N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide CAS No. 919977-93-8

N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide

Cat. No. B368387
CAS RN: 919977-93-8
M. Wt: 402.4g/mol
InChI Key: PQTIFUOFQNILQT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a benzodiazole ring, and a carbamoyl group. These groups are common in many bioactive compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodiazole and furan rings, and the introduction of the carbamoyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzodiazole and furan rings are aromatic, meaning they have a stable, cyclic arrangement of pi electrons. The carbamoyl group contains a carbonyl (C=O) and an amine (NH2), which can participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbonyl in the carbamoyl group is electrophilic and could be attacked by nucleophiles. The aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar groups like the carbamoyl could enhance solubility in polar solvents .

Safety and Hazards

The safety and potential hazards associated with this compound would depend on its biological activity and physicochemical properties. For example, compounds with certain structural features might be toxic or have undesirable side effects .

properties

IUPAC Name

N-methyl-N-[[1-[2-(N-methylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-25(23(29)20-13-8-14-30-20)15-21-24-18-11-6-7-12-19(18)27(21)16-22(28)26(2)17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTIFUOFQNILQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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